2H-Indeno[2,1-c]pyridine: Structural Dynamics, Physical Properties, and Synthetic Methodologies
2H-Indeno[2,1-c]pyridine: Structural Dynamics, Physical Properties, and Synthetic Methodologies
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary
The indeno[2,1-c]pyridine scaffold, commonly referred to as 2-azafluorene, represents a privileged tricyclic framework in medicinal chemistry and organic materials science. While the 9H-isomer is the most thermodynamically stable tautomer, the 2H-indeno[2,1-c]pyridine configuration—where the nitrogen atom at position 2 is protonated or alkylated—exhibits unique electronic properties. This technical whitepaper explores the structural causality, physicochemical properties, and field-proven synthetic workflows required to isolate and utilize 2H-indeno[2,1-c]pyridine derivatives.
Structural Elucidation & Electronic Causality
The fundamental indeno[2,1-c]pyridine core is a [1]. The 9H-isomer is the thermodynamically favored state due to the preservation of full aromaticity in both the benzene and pyridine rings. However, forcing the molecule into the 2H-indeno[2,1-c]pyridine tautomer disrupts this aromaticity, driving the pyridine ring into an ortho-quinonoid (or zwitterionic ylide) configuration.
Causality of Instability: This disruption drastically lowers the HOMO-LUMO gap, making the 2H-form highly reactive and deeply colored[2]. To successfully isolate 2H-indeno[2,1-c]pyridine derivatives, synthetic chemists must introduce stabilizing electron-withdrawing groups (such as oxo groups at C1 and C9) or utilize N-alkylation to sterically and electronically lock the molecule, preventing spontaneous tautomerization back to the 9H-state[3].
Electronic stabilization pathways of the reactive 2H-Indeno[2,1-c]pyridine tautomer.
Physical and Chemical Properties
Quantitative properties of the fundamental indeno[2,1-c]pyridine scaffold provide a baseline for predicting the behavior of its 2H-derivatives. The data summarized below is based on the parent 9H-tautomer and its saturated hydrochloride salts[1],[4].
| Property | Value | Causality / Implication for 2H-Derivatives |
| Molecular Weight | 167.21 g/mol | Low MW allows for extensive functionalization (e.g., bulky N-alkyl groups) without violating Lipinski's Rule of 5. |
| Exact Mass | 167.0735 Da | Provides a precise target for HRMS validation during structural characterization. |
| XLogP3 | 2.5 | The lipophilic nature ensures excellent membrane permeability, critical for CNS-active derivatives like Phenindamine. |
| TPSA | 12.9 Ų | Low polar surface area in the base core; however, 2H-dione derivatives will exhibit significantly higher TPSA (~45-60 Ų) due to added oxo groups. |
| Rotatable Bonds | 0 | The rigid planar structure intercalates well with biological targets and restricts non-radiative decay, yielding high quantum yields in fluorophores. |
Synthetic Methodologies & Mechanistic Causality
Knoevenagel Condensation Route
The synthesis of 2H-indeno[2,1-c]pyridine-1,9-dione systems was pioneered through the [3]. Mechanistic Causality: Phthalic anhydride acts as a highly reactive biselectrophile[5]. The base-catalyzed Knoevenagel condensation initially forms a benzofulvene intermediate. The structural choice of ethyl cyanoacetate is deliberate: the cyano group acts as a potent electrophile for the subsequent intramolecular attack by the nitrogen species, driving the cyclodehydration forward. This thermodynamic sink irreversibly traps the scaffold in the stable 2H-dione configuration[3].
Multicomponent Reaction (MDR) Strategy
Modern approaches utilize a involving β-ketoamides, phthalaldehyde, and malononitrile[6]. Mechanistic Causality: Using NaOH as a catalyst in ethanol forces the initial aldol condensation. Microwave irradiation (100 °C) is strictly required to overcome the high activation energy of the final C-C bond cleavage and cyclization step, yielding highly substituted indeno[2,1-c]pyridines rapidly and in high yields (up to 85%)[6].
Step-by-step synthetic workflow for 2H-Indeno[2,1-c]pyridine-1,9-dione.
Experimental Protocols
Protocol 1: Synthesis of 2H-Indeno[2,1-c]pyridine-1,9-dione[3]
Self-Validating System: This reaction is visually self-validating. The intermediate benzofulvene is highly fluorescent; its disappearance under 365 nm UV monitoring indicates that the cyclodehydration into the non-fluorescent 2H-dione is complete.
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Initiation: Dissolve phthalic anhydride (1.0 eq) and ethyl cyanoacetate (1.1 eq) in anhydrous ethanol.
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Organocatalysis: Add a catalytic amount of piperidine (0.1 eq). Causality: Piperidine acts as a secondary amine organocatalyst, forming a reactive iminium ion intermediate that accelerates the Knoevenagel condensation compared to standard inorganic bases. Stir at room temperature for 2 hours.
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Cyclodehydration: Acidify the mixture with glacial acetic acid and heat to reflux (110 °C) for 4-6 hours. Causality: The acidic environment protonates the intermediate, making the carbonyl carbon more electrophilic, thereby facilitating the intramolecular nucleophilic attack to close the ring.
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Isolation: Cool the mixture to 0 °C. The target compound precipitates as a crystalline solid. Filter and wash with cold ethanol.
Protocol 2: Synthesis of Clickable 2H-Indeno[2,1-c]pyridine Fluorophores[2]
Self-Validating System: The formation of the cyclic amidine is confirmed by a distinct bathochromic shift (red-shift) in the emission spectrum, validating the rigidification of the 2H-core.
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Precursor Preparation: Dissolve the ylidenemalononitrile precursor (1.0 eq) in dichloromethane (CH2Cl2). Causality: DCM is a non-polar, aprotic solvent that prevents unwanted hydrogen bonding with the nucleophile, increasing its effective nucleophilicity.
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Amine Addition: Add benzylamine (1.2 eq) dropwise at room temperature. Maintain magnetic stirring for 40 minutes.
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Monitoring: Monitor via TLC (hexanes/EtOAc). Complete consumption of the starting material validates the nucleophilic attack.
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Purification: Concentrate the solvent in vacuo and purify the resulting 2-benzyl-3-imino-3,9-dihydro-2H-indeno[2,1-c]pyridine-4-carbonitrile via silica gel column chromatography.
Applications in Pharmacology and Materials Science
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Neuropharmacology: Reduced derivatives, such as (a 2,3,4,9-tetrahydro-1H/2H-indeno[2,1-c]pyridine analog), function as potent H1-receptor antagonists used to treat allergic rhinitis[4],[7]. The rigid indeno-pyridine core mimics the exact spatial pharmacophore required for stereoselective binding at the histamine receptor[7].
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Luminescent Probes: The conjugated 2H-indeno[2,1-c]pyridine system, particularly the 3-imino derivatives, serves as a highly reactive fluorescent probe due to its extended π-conjugation and intramolecular charge transfer (ICT) capabilities, making it ideal for cellular imaging[2].
References
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9H-Indeno[2,1-c]pyridine | CID 597466. PubChem, National Institutes of Health. Available at:[Link]
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1H-Indeno(2,1-C)pyridine, 2,3,4,9-tetrahydro-2-methyl-9-phenyl-, hydrochloride (1:1) | CID 71772171. PubChem, National Institutes of Health. Available at:[Link]
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Phenindamine Hydrochloride. Inxight Drugs, National Center for Advancing Translational Sciences (NCATS). Available at:[Link]
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Bostock, S. B., & Renfrew, A. H. (1977). Reaction of phthalic anhydride with ethyl cyanoacetate: a route to the 2H-indeno[2,1-c]pyridine-1,9-dione, 2H-indeno[2,1-c]pyridine-3,9-dione, 2H-indeno[2,1-c]pyridazine-3,9-dione, and indeno[2,1-c]pyran-1,9-dione systems. Journal of the Chemical Society, Perkin Transactions 1, 927-935. Available at:[Link]
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Wang, Y., et al. (2014). Multicomponent Strategy to Indeno[2,1-c]pyridine and Hydroisoquinoline Derivatives through Cleavage of Carbon–Carbon Bond. The Journal of Organic Chemistry, 79(2), 720–727. Available at:[Link]
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Silva, A. M., et al. (2020). Increasing Scope of Clickable Fluorophores: Electrophilic Substitution of Ylidenemalononitriles. The Journal of Organic Chemistry, 85(17), 11211–11225. Available at:[Link]
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